Polyglyceryl-2 caprate

Catalog No.
S539982
CAS No.
156153-06-9
M.F
C16H32O6
M. Wt
320.42 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polyglyceryl-2 caprate

CAS Number

156153-06-9

Product Name

Polyglyceryl-2 caprate

IUPAC Name

[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate

Molecular Formula

C16H32O6

Molecular Weight

320.42 g/mol

InChI

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-16(20)22-13-15(19)12-21-11-14(18)10-17/h14-15,17-19H,2-13H2,1H3

InChI Key

CFTCNYXCIMEQQS-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(COCC(CO)O)O

solubility

Soluble in DMSO

Synonyms

Polyglyceryl-2 caprate; PGLCP 102KC; Capric acid, monoester with diglycerol; Cremercoor PG2 C10; Diglyceryl monocaprate; Dermosoft dgmc; Diglyceryl monocaprate; Polyglyceryl-2 caprate; Sunsoft Q-10D; UNII-JX7WXJ41DH.

Canonical SMILES

CCCCCCCCCC(=O)OCC(COCC(CO)O)O

The exact mass of the compound Polyglyceryl-2 caprate is 320.22 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Polyglyceryl-2 caprate (CAS 156153-06-9) is a 100% plant-derived, non-ionic polyglycerol ester functioning as a PEG-free emulsifier, refatting agent, and targeted antimicrobial. Structurally composed of a diglycerol hydrophilic head and a capric acid (C10) lipophilic tail, it exhibits a mid-range Hydrophilic-Lipophilic Balance (HLB) of approximately 8.0 to 10.0 [1]. In industrial and cosmetic procurement, it is prioritized for its dual functionality: it stabilizes oil-in-water (O/W) emulsions while simultaneously providing targeted antimicrobial activity against odor-causing bacteria . Unlike synthetic ethoxylated surfactants, polyglyceryl-2 caprate is fully biodegradable and COSMOS-compliant, making it a critical baseline material for clean-label formulations requiring precise rheological control and enhanced skin hydration [1].

Generic substitution of polyglyceryl esters often fails because the degree of glycerol polymerization strictly dictates phase behavior and solubility. Replacing polyglyceryl-2 caprate with its close analog, polyglyceryl-4 caprate, shifts the HLB from ~9.5 up to ~14.0–15.0. This drastic increase in hydrophilicity transforms the material from an emulsion-stabilizing refatting agent into a highly water-soluble solubilizer, which will thin out emulsions and fail to provide the required texture modification[1]. Conversely, substituting with a monoglyceride like glyceryl caprate reduces the size of the polar head group, significantly lowering moisture retention capacity and altering the critical micelle concentration (CMC), thereby destabilizing microemulsion networks .

HLB-Driven Emulsification vs. Higher Polyglyceryl Analogs

The degree of glycerol polymerization fundamentally alters the surfactant's utility. Polyglyceryl-2 caprate maintains an HLB of 8.0–10.0 (specifically ~9.5 in standardized commercial grades), optimizing it for reducing interfacial tension in O/W and W/O emulsions. In direct comparison, polyglyceryl-4 caprate exhibits an HLB of 14.0–15.0, partitioning almost entirely into the aqueous phase . This ~5-point HLB differential means PG-2 caprate successfully creates self-emulsifying cleansing oils that transition to milk upon water contact, whereas PG-4 caprate acts purely as a micellar solubilizer[1].

Evidence DimensionHydrophilic-Lipophilic Balance (HLB) and Phase Partitioning
Target Compound DataPolyglyceryl-2 caprate: HLB ~8.0–10.0 (Lipophilic/Dispersible)
Comparator Or BaselinePolyglyceryl-4 caprate: HLB ~14.0–15.0 (Highly Water Soluble)
Quantified Difference~5-point HLB reduction, shifting function from solubilizer to emulsion stabilizer
ConditionsStandardized surfactant characterization for cosmetic lipid phases

Buyers must select PG-2 caprate over PG-4 caprate when formulating rich creams, balms, or cleansing oils that require lipid-phase stabilization rather than clear aqueous solubilization.

Targeted Antimicrobial Efficacy for Deodorant Applications

Beyond its surfactant properties, polyglyceryl-2 caprate exhibits selective antimicrobial activity against Gram-positive bacteria, particularly Corynebacterium xerosis, which is responsible for the enzymatic breakdown of sweat into malodorous compounds[1]. Compared to traditional aluminum chlorohydrate (ACH) which functions as an astringent pore-blocker, PG-2 caprate operates via membrane disruption of the target bacteria without altering normal glandular function . Formulations utilizing 1.0–2.0% PG-2 caprate demonstrate effective odor repression equivalent to standard synthetic deo-actives, but with a completely clean-label, non-occlusive profile [1].

Evidence DimensionMechanism of Odor Repression
Target Compound DataPolyglyceryl-2 caprate: Targeted inhibition of Gram-positive Corynebacterium (1-2% use level)
Comparator Or BaselineAluminum Chlorohydrate (ACH): Physical occlusion of eccrine sweat glands
Quantified DifferenceAchieves deodorizing efficacy through selective bacterial inhibition rather than physical pore blockage
ConditionsIn vivo and in vitro deodorant efficacy models

Allows formulators to procure a single ingredient that acts as both a structural emulsion modifier and a primary active for aluminum-free deodorants.

Sensory Modification and Waxiness Reduction in Emulsions

Polyglyceryl-2 caprate is highly effective at modifying the rheological and sensory properties of O/W emulsions. When incorporated at 1.0–2.0% into standard cream bases, it measurably alters the crystalline structure of the lipid phase [1]. Compared to a placebo cream relying solely on standard fatty alcohols, the addition of PG-2 caprate significantly increases spreadability on filter paper and reduces perceived waxiness during application [1]. The diglycerol head group provides a higher degree of hydration than monoglycerides, resulting in a distinct soft-touch texture that mimics the performance of synthetic silicones [2].

Evidence DimensionSpreadability and Sensory Texture
Target Compound Data1-2% PG-2 Caprate: High spreadability, reduced waxiness, 'soft touch' profile
Comparator Or BaselinePlacebo emulsion (standard fatty alcohols): Lower spreadability, higher waxy residue
Quantified DifferenceSignificant improvement in slip and spreadability with complete elimination of waxy after-feel
ConditionsStandardized spreadability assays (e.g., filter paper spreadability at 25°C) and sensory panels

Provides a quantifiable procurement justification for replacing synthetic silicones and PEG-derivatives in premium skin care formulations requiring a superior tactile profile.

Aluminum-Free, Clean-Label Deodorants

Due to its targeted efficacy against Corynebacterium xerosis, polyglyceryl-2 caprate is an optimal primary active for natural roll-on and stick deodorants. It replaces astringent aluminum salts and synthetic biocides (like triclosan) while simultaneously acting as a skin-conditioning refatting agent [1].

PEG-Free Cleansing Oils and Balms

With an HLB of 8.0–10.0, this compound is ideal for formulating self-emulsifying cleansing oils that must remain clear in the bottle but instantly bloom into a milky emulsion upon contact with water. It directly replaces ethoxylated surfactants like Polysorbate 20 or PEG-8 Caprate .

Premium 'Soft-Touch' O/W Emulsions

In high-end skincare creams and lotions, 1–2% polyglyceryl-2 caprate is utilized as a co-emulsifier and texture modifier. It disrupts the rigid crystalline network of standard fatty alcohols, eliminating waxiness and imparting a silicone-like spreadability and melting sensation [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Exact Mass

320.22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JX7WXJ41DH

Other CAS

156153-06-9

Dates

Last modified: 02-18-2024
1: Parikh DT, Lanjekar KJ, Rathod VK. Kinetics and thermodynamics of lipase catalysed synthesis of propyl caprate. Biotechnol Lett. 2019 Oct;41(10):1163-1175. doi: 10.1007/s10529-019-02718-x. Epub 2019 Aug 28. PubMed PMID: 31463715.
2: [French comment on article Efficacy of a paclitaxel-eluting biliary metal stent with sodium caprate in malignant biliary obstruction: a prospective randomized comparative study]. Endoscopy. 2019 Sep;51(9):904. doi: 10.1055/a-0978-5782. Epub 2019 Aug 28. French. PubMed PMID: 31461776.
3: Jørgensen JR, Jepsen ML, Nielsen LH, Dufva M, Nielsen HM, Rades T, Boisen A, Müllertz A. Microcontainers for oral insulin delivery - In vitro studies of permeation enhancement. Eur J Pharm Biopharm. 2019 Oct;143:98-105. doi: 10.1016/j.ejpb.2019.08.011. Epub 2019 Aug 16. PubMed PMID: 31425857.
4: Ba Y, Wang M, Zhang K, Chen Q, Wang J, Lv H, Jiang Y, Shi R. Intestinal Absorption Profile of Three Polygala Oligosaccharide Esters in Polygalae Radix and the Effects of Other Components in Polygalae Radix on Their Absorption. Evid Based Complement Alternat Med. 2019 Jul 2;2019:1379531. doi: 10.1155/2019/1379531. eCollection 2019. PubMed PMID: 31354847; PubMed Central PMCID: PMC6633864.
5: Roos C, Dahlgren D, Sjögren E, Sjöblom M, Hedeland M, Lennernäs H. Effects of absorption-modifying excipients on jejunal drug absorption in simulated fasted and fed luminal conditions. Eur J Pharm Biopharm. 2019 Sep;142:387-395. doi: 10.1016/j.ejpb.2019.07.012. Epub 2019 Jul 12. PubMed PMID: 31306752.
6: Hvid H, Kildegaard J, Kristensen K, Porsgaard T, Jørgensen MS, Ballarín-González B, Ahnfelt-Rønne J, Hansen BF, Nishimura E. Intraintestinal and Parenteral Administration of an Insulin Analogue Leads to Comparable Activation of Signaling Downstream of the Insulin Receptor in the Small Intestine. J Diabetes Sci Technol. 2019 Jun 12:1932296819855075. doi: 10.1177/1932296819855075. [Epub ahead of print] PubMed PMID: 31189343.
7: Jang SI, Jeong S, Lee DH, Na K, Yang S, Lee DK. Safety Evaluation of Paclitaxel-Eluting Biliary Metal Stent with Sodium Caprate in Porcine Biliary Tract. Gut Liver. 2019 Apr 17;13(4):471-478. doi: 10.5009/gnl18454. PubMed PMID: 30970427; PubMed Central PMCID: PMC6622565.
8: Radloff J, Cornelius V, Markov AG, Amasheh S. Caprate Modulates Intestinal Barrier Function in Porcine Peyer's Patch Follicle-Associated Epithelium. Int J Mol Sci. 2019 Mar 20;20(6). pii: E1418. doi: 10.3390/ijms20061418. PubMed PMID: 30897851; PubMed Central PMCID: PMC6471651.
9: Worthen AJ, Irving KS, Lapitsky Y. Supramolecular Strategy Effects on Chitosan Bead Stability in Acidic Media: A Comparative Study. Gels. 2019 Feb 25;5(1). pii: E11. doi: 10.3390/gels5010011. PubMed PMID: 30823549; PubMed Central PMCID: PMC6473334.
10: Twarog C, Fattah S, Heade J, Maher S, Fattal E, Brayden DJ. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C(10)). Pharmaceutics. 2019 Feb 13;11(2). pii: E78. doi: 10.3390/pharmaceutics11020078. Review. PubMed PMID: 30781867; PubMed Central PMCID: PMC6410172.
11: Chen J, Nan R, Wang R, Zhang L, Shi J. Ester-Producing Mechanism of Ethanol O-acyltransferase EHT1 Gene in Pichia pastoris from Shanxi Aged Vinegar. Biomed Res Int. 2019 Jan 3;2019:4862647. doi: 10.1155/2019/4862647. eCollection 2019. PubMed PMID: 30719444; PubMed Central PMCID: PMC6335666.
12: Halberg IB, Lyby K, Wassermann K, Heise T, Zijlstra E, Plum-Mörschel L. Efficacy and safety of oral basal insulin versus subcutaneous insulin glargine in type 2 diabetes: a randomised, double-blind, phase 2 trial. Lancet Diabetes Endocrinol. 2019 Mar;7(3):179-188. doi: 10.1016/S2213-8587(18)30372-3. Epub 2019 Jan 21. PubMed PMID: 30679095.
13: Jansook P, Fülöp Z, Ritthidej GC. Amphotericin B loaded solid lipid nanoparticles (SLNs) and nanostructured lipid carrier (NLCs): physicochemical and solid-solution state characterizations. Drug Dev Ind Pharm. 2019 Apr;45(4):560-567. doi: 10.1080/03639045.2019.1569023. Epub 2019 Jan 25. PubMed PMID: 30632399.
14: Oza VH, Aicher JK, Reed LK. Random Forest Analysis of Untargeted Metabolomics Data Suggests Increased Use of Omega Fatty Acid Oxidation Pathway in Drosophila Melanogaster Larvae Fed a Medium Chain Fatty Acid Rich High-Fat Diet. Metabolites. 2018 Dec 31;9(1). pii: E5. doi: 10.3390/metabo9010005. PubMed PMID: 30602659; PubMed Central PMCID: PMC6359074.
15: Khedkar A, Lebovitz H, Fleming A, Cherrington A, Jose V, Athalye SN, Vishweswaramurthy A. Impact of Insulin Tregopil and Its Permeation Enhancer on Pharmacokinetics of Metformin in Healthy Volunteers: Randomized, Open-Label, Placebo-Controlled, Crossover Study. Clin Transl Sci. 2019 May;12(3):276-282. doi: 10.1111/cts.12609. Epub 2019 Feb 12. PubMed PMID: 30592549; PubMed Central PMCID: PMC6510383.
16: Willett SA, Akoh CC. Physicochemical characterization of organogels prepared from menhaden oil or structured lipid with phytosterol blend or sucrose stearate/ascorbyl palmitate blend. Food Funct. 2019 Jan 22;10(1):180-190. doi: 10.1039/c8fo01725e. PubMed PMID: 30516201.
17: Jang SI, Lee KT, Choi JS, Jeong S, Lee DH, Kim YT, Lee SH, Yu JS, Lee DK. Efficacy of a paclitaxel-eluting biliary metal stent with sodium caprate in malignant biliary obstruction: a prospective randomized comparative study. Endoscopy. 2019 Sep;51(9):843-851. doi: 10.1055/a-0754-5763. Epub 2018 Nov 9. PubMed PMID: 30414164.
18: Yu Y, Zhang M, Hu Y, Zhao Y, Teng F, Lv X, Li J, Zhang Y, Hatch GM, Chen L. Increased Bioavailable Berberine Protects Against Myocardial Ischemia Reperfusion Injury Through Attenuation of NFκB and JNK Signaling Pathways. Int Heart J. 2018 Nov 28;59(6):1378-1388. doi: 10.1536/ihj.17-458. Epub 2018 Oct 10. PubMed PMID: 30305576.
19: Sommer E, Neubert RHH, Mentel M, Tuchscherer B, Mrestani Y, Wohlrab J. Dermal peptide delivery using enhancer molecules and colloidal carrier systems. Part III: Tetrapeptide GEKG. Eur J Pharm Sci. 2018 Nov 1;124:137-144. doi: 10.1016/j.ejps.2018.08.034. Epub 2018 Aug 27. PubMed PMID: 30165235.
20: Dahlgren D, Roos C, Lundqvist A, Tannergren C, Sjöblom M, Sjögren E, Lennernäs H. Effect of absorption-modifying excipients, hypotonicity, and enteric neural activity in an in vivo model for small intestinal transport. Int J Pharm. 2018 Oct 5;549(1-2):239-248. doi: 10.1016/j.ijpharm.2018.07.057. Epub 2018 Jul 26. PubMed PMID: 30055302.

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